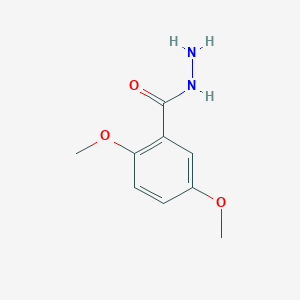

2,5-Dimethoxybenzhydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-3-4-8(14-2)7(5-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGBXTAUNHUMQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170617 | |

| Record name | 2,5-Dimethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17894-25-6 | |

| Record name | 2,5-Dimethoxybenzhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017894256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17894-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dimethoxybenzhydrazide

This guide provides a comprehensive technical overview of 2,5-Dimethoxybenzhydrazide, a significant molecule in medicinal chemistry and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characterization, and synthetic pathways of this compound. The information herein is synthesized from established chemical literature and databases, offering both foundational data and practical, field-proven experimental protocols.

Introduction: The Significance of the Benzhydrazide Scaffold

Hydrazide derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral properties.[1][2] The benzhydrazide moiety, in particular, serves as a versatile pharmacophore and a key building block in the synthesis of various heterocyclic compounds. This compound, with its specific substitution pattern on the aromatic ring, presents a unique electronic and steric profile that influences its chemical reactivity, solubility, and biological interactions. Understanding its fundamental physicochemical properties is therefore paramount for its effective application in research and development.

Core Physicochemical Properties

The physicochemical parameters of a compound govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₃ | [3] |

| Molecular Weight | 196.20 g/mol | [3] |

| CAS Number | 17894-25-6 | [3] |

| Appearance | White to yellow solid | [3] |

| Melting Point | 89-91 °C | [4] |

| pKa (conjugate acid) | ~3.03 (estimated from benzoylhydrazine) | [5] |

| LogP (computed) | 0.2 | [3] |

| Solubility | Inferred to be soluble in polar organic solvents such as DMSO and ethanol; sparingly soluble in water and nonpolar solvents like hexane. | [6][7] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the reaction of an ester, specifically methyl 2,5-dimethoxybenzoate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard and efficient method for the formation of hydrazides.

References

- 1. rsc.org [rsc.org]

- 2. Human Metabolome Database: Showing metabocard for Benzohydrazide (HMDB0249018) [hmdb.ca]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. 17894-25-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethoxybenzhydrazide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,5-Dimethoxybenzhydrazide, a compound of interest in medicinal and synthetic chemistry. As a hydrazide derivative, its structural elucidation is paramount for understanding its reactivity and potential applications in drug development. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this molecule. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction to this compound: A Molecule of Interest

Hydrazide derivatives are a significant class of compounds in organic and medicinal chemistry due to their wide range of biological activities and synthetic versatility.[1] The presence of the toxophoric –C(=O)NHNH2 functional group makes them key intermediates in the synthesis of various heterocyclic compounds. This compound, incorporating a dimethoxy-substituted benzene ring, presents a unique electronic environment that influences its chemical and biological properties. Accurate spectroscopic characterization is the cornerstone of its scientific investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are influenced by the electron-donating methoxy groups and the electron-withdrawing hydrazide moiety.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | Singlet | 1H | -C(=O)H | The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen. |

| ~7.3 | Doublet | 1H | Ar-H | Aromatic proton ortho to the aldehyde group. |

| ~7.1 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to the aldehyde and ortho to a methoxy group. |

| ~6.9 | Doublet | 1H | Ar-H | Aromatic proton ortho to a methoxy group. |

| ~4.5 | Broad Singlet | 2H | -NHNH₂ | The amine protons of the hydrazide group are exchangeable and often appear as a broad signal. |

| ~3.8 | Singlet | 3H | -OCH₃ | Protons of the methoxy group at position 2. |

| ~3.7 | Singlet | 3H | -OCH₃ | Protons of the methoxy group at position 5. |

Note: Predicted values are based on the analysis of 2,5-dimethoxybenzaldehyde and general chemical shift ranges for hydrazides.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | The carbonyl carbon of the hydrazide is significantly deshielded. |

| ~154 | Ar-C -OCH₃ | Aromatic carbon attached to the methoxy group at position 2. |

| ~153 | Ar-C -OCH₃ | Aromatic carbon attached to the methoxy group at position 5. |

| ~125 | Ar-C -C=O | Aromatic carbon attached to the hydrazide group. |

| ~118 | Ar-C H | Aromatic methine carbon. |

| ~115 | Ar-C H | Aromatic methine carbon. |

| ~113 | Ar-C H | Aromatic methine carbon. |

| ~56 | -OC H₃ | Carbon of the methoxy group at position 2. |

| ~55 | -OC H₃ | Carbon of the methoxy group at position 5. |

Note: Predicted values are based on the analysis of 2,5-dimethoxybenzaldehyde and general chemical shift ranges for similar structures.[4]

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Acquire a ¹³C NMR spectrum, often requiring a larger number of scans for adequate signal intensity.

-

Process the data using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-3400 | Medium | N-H Stretching | -NH₂ (Hydrazide) |

| 3200-3300 | Medium | N-H Stretching | -NH- (Hydrazide) |

| 3000-3100 | Weak | C-H Stretching | Aromatic |

| 2850-3000 | Medium | C-H Stretching | -OCH₃ |

| ~1640 | Strong | C=O Stretching | Amide I band (Hydrazide) |

| ~1600, ~1500 | Medium | C=C Stretching | Aromatic Ring |

| ~1250 | Strong | C-O-C Asymmetric Stretching | Aryl Ether |

| ~1040 | Strong | C-O-C Symmetric Stretching | Aryl Ether |

Note: These values are based on typical ranges for hydrazides and aromatic ethers.[1][5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the IR spectrum, typically by co-adding 16-32 scans for an optimal signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.

Expected Molecular Ion:

-

The molecular formula of this compound is C₉H₁₂N₂O₃.

-

The expected monoisotopic mass is approximately 196.08 g/mol . The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Fragmentation Pathway

Electron Ionization (EI) would likely lead to characteristic fragmentation patterns.

Caption: Plausible fragmentation pathway of this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation (for ESI):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak to induce and analyze fragmentation.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a self-validating framework for its structural confirmation. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR to the functional group identification by IR and the molecular weight and fragmentation patterns from MS. The protocols and data presented in this guide serve as a robust reference for researchers and scientists engaged in the synthesis, characterization, and application of this and similar hydrazide derivatives.

References

The Pharmacological Potential of 2,5-Dimethoxybenzhydrazide and Its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzhydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient lead generation. The benzhydrazide moiety represents one such versatile scaffold, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] Derivatives of benzhydrazide have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] This technical guide will delve into the potential biological activities of 2,5-Dimethoxybenzhydrazide, a specific analog within this promising class. While direct experimental data on this particular molecule is emerging, a comprehensive analysis of structurally related dimethoxy-substituted benzhydrazides provides a strong rationale for its investigation as a therapeutic candidate. This guide will synthesize existing data on related compounds, outline potential mechanisms of action, provide detailed experimental protocols for evaluation, and offer insights into the future direction of research for this promising chemical entity.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of its precursor, 2,5-dimethoxybenzaldehyde. Several synthetic routes to 2,5-dimethoxybenzaldehyde have been reported, often starting from p-methoxyphenol or hydroquinone dimethyl ether.[2][3] A common approach involves the Reimer-Tiemann formylation of 4-methoxyphenol, followed by methylation.[3]

Once 2,5-dimethoxybenzaldehyde is obtained, it can be converted to the corresponding methyl ester, which is then reacted with hydrazine hydrate to yield the final product, this compound. The general scheme for the synthesis of benzhydrazide derivatives from their corresponding aldehydes is a well-established and efficient method in medicinal chemistry.[4]

Experimental Protocol: Synthesis of this compound from 2,5-Dimethoxybenzaldehyde

This protocol outlines a general two-step procedure for the synthesis of this compound, starting from 2,5-dimethoxybenzaldehyde.

Step 1: Oxidation to Methyl 2,5-Dimethoxybenzoate

-

Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent such as methanol.

-

Add an oxidizing agent, for example, potassium permanganate, portion-wise while maintaining the reaction temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction mixture by filtering off the manganese dioxide and removing the solvent under reduced pressure.

-

Purify the resulting crude ester by column chromatography or recrystallization to obtain pure methyl 2,5-dimethoxybenzoate.

Step 2: Hydrazinolysis to this compound

-

Dissolve methyl 2,5-dimethoxybenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into benzhydrazide derivatives, this compound is predicted to exhibit a range of biological activities, primarily in the areas of anticancer, antimicrobial, and anti-inflammatory therapeutics. The dimethoxy substitution pattern on the benzene ring is expected to play a crucial role in modulating its potency and selectivity.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of benzhydrazide derivatives, with many acting as inducers of apoptosis.[5] The substitution pattern on the benzoyl moiety significantly influences the cytotoxic efficacy. For instance, trimethoxy-substituted benzohydrazides have been identified as potent apoptosis inducers.[6]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which benzhydrazide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can occur via the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Evidence suggests that some benzamides induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and the subsequent activation of caspase-9.[5] The overexpression of anti-apoptotic proteins like Bcl-2 has been shown to inhibit this process.[5] Some hydrazone derivatives have also been found to function as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Quantitative Data for Related Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various substituted benzhydrazide derivatives against different cancer cell lines. This data provides a benchmark for the potential efficacy of this compound.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N′-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide | HCT116 | ~4-10 | [4] |

| Hydrazone 1e | A-549 | 13.39 | [6] |

| Oxadiazole 2l | MDA-MB-231 | 22.73 | [6] |

| Compound H20 (Dihydropyrazole-benzohydrazide) | HeLa | 0.15 | [7] |

| Compound H20 (Dihydropyrazole-benzohydrazide) | HepG2 | 0.21 | [7] |

| (Z)-2-benzylidene-4,6-dimethoxybenzofuran-3(2H)-one (M7) | P. falciparum (3D7) | 2.3 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Benzhydrazide derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9] The mechanism of action is often attributed to the inhibition of essential cellular processes in microorganisms.

Mechanism of Action: Disruption of Cell Wall Synthesis

One of the proposed mechanisms for the antibacterial activity of hydrazide-containing compounds is the inhibition of bacterial cell wall synthesis.[10] The peptidoglycan layer is a crucial component of the bacterial cell wall, and its disruption leads to cell lysis. Some hydrazide derivatives may interfere with the enzymes involved in the synthesis of peptidoglycan precursors.[11]

Quantitative Data for Related Compounds

The following table presents the minimum inhibitory concentration (MIC) values for several benzoxazole derivatives, which share structural similarities with benzhydrazides, against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Benzoxazole derivative 11 | Candida krusei | 7.8 | [12] |

| N-arylsuccinimid 5 | Bacteria | 32-128 | [1] |

| Azo derivative 8 | Bacteria | 16-64 | [1] |

| Pyrrolidinedione derivative 5a | Enterococcus faecalis | 0.25 µM | [11] |

| Pyrrolidinedione derivative 5a | Candida albicans | 0.125 µM | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Certain benzhydrazide derivatives have demonstrated potent anti-inflammatory properties.[13] This activity is often linked to the inhibition of key inflammatory mediators and signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Some hydrazide derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the acute anti-inflammatory activity of novel compounds.

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound (e.g., this compound) or a vehicle control orally or intraperitoneally.

-

Induction of Edema: After a specific pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Silico Docking Studies: Predicting Molecular Interactions

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to its target protein. In silico studies of benzhydrazide derivatives have been instrumental in elucidating their potential mechanisms of action by identifying key interactions with the active sites of target enzymes.[2] For example, docking studies can predict the binding of benzhydrazide analogs to the active site of enzymes like cyclooxygenase (COX), providing a rationale for their anti-inflammatory activity.[13] Such studies can guide the rational design of more potent and selective derivatives of this compound.

Conclusion and Future Directions

The benzhydrazide scaffold is a rich source of biologically active compounds with significant therapeutic potential. While direct experimental evidence for the biological activities of this compound is still to be fully elucidated, the extensive research on its structural analogs strongly suggests its promise as a candidate for anticancer, antimicrobial, and anti-inflammatory drug development. The dimethoxy substitution is a key feature that warrants further investigation to understand its influence on target specificity and potency.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of cancer cell lines, pathogenic microbes, and inflammatory markers. Positive hits should be followed by in-depth mechanistic studies to identify the specific molecular targets and signaling pathways involved. Furthermore, structure-activity relationship (SAR) studies, guided by in silico modeling, will be crucial for optimizing the benzhydrazide scaffold to develop novel, potent, and selective therapeutic agents. This comprehensive approach will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

- 1. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Antiplasmodial Activity and Cytotoxic Effect of (Z)-2-Benzylidene-4, 6-Dimethoxybenzofuran-3(2H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benznidazole blocks NF-kappaB activation but not AP-1 through inhibition of IKK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. Protective effects of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone to PC12 cells against cytotoxicity induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)-1,3-dihydro-2H-indole-2-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide for the In Silico Prediction of 2,5-Dimethoxybenzhydrazide Bioactivity

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides a comprehensive, technically-grounded workflow for predicting the biological activity of 2,5-Dimethoxybenzhydrazide, a molecule of interest owing to the known diverse bioactivities of the hydrazide scaffold.[3] We will navigate the strategic sequence of computational protocols, from initial compound characterization and target identification to the rigorous evaluation of its pharmacokinetic profile and binding stability. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the critical scientific reasoning behind each experimental choice, ensuring a robust and reproducible virtual screening cascade.

Introduction: The Rationale for In Silico Screening

The journey from a chemical entity to a marketed drug is notoriously long and expensive, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[1] Computational, or in silico, approaches mitigate these risks by enabling the rapid, cost-effective evaluation of a compound's therapeutic potential before committing to resource-intensive laboratory synthesis and testing.[1][4] By simulating molecular interactions and predicting physiological properties, we can prioritize promising candidates, refine their structures for better performance, and gain mechanistic insights into their mode of action.[2][5]

This guide focuses on this compound. The hydrazide-hydrazone moiety is a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial and antiproliferative effects.[3] Our objective is to construct a detailed virtual profile of this specific compound to hypothesize its most probable biological targets and overall drug-likeness.

Compound Profile: this compound

A thorough understanding of the subject molecule is the foundation of any predictive study.

-

Chemical Structure: C₉H₁₂N₂O₃

-

Molecular Weight: 196.20 g/mol

-

Synonyms: 2,5-Dimethoxybenzoic acid hydrazide, 2,5-Dimethoxybenzoyl hydrazine[6][7]

The structure, retrieved from PubChem (CID 140304), consists of a dimethoxy-substituted benzene ring linked to a hydrazide functional group. This combination of an aromatic core and the reactive hydrazide moiety suggests potential for various non-covalent interactions (hydrogen bonds, π-stacking) with biological macromolecules.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₃ | PubChem |

| Molecular Weight | 196.20 g/mol | PubChem |

| IUPAC Name | 2,5-dimethoxybenzohydrazide | PubChem |

| CAS Number | 17894-25-6 | ChemicalBook[6][7] |

| Melting Point | 89-91°C | ChemicalBook[6][7] |

The Integrated In Silico Prediction Workflow

A successful in silico evaluation is not a single experiment but a multi-stage cascade where the output of one step informs the input of the next. This integrated approach ensures a comprehensive and cross-validated prediction.

Caption: High-level overview of the in silico bioactivity prediction workflow.

Foundational Analysis: ADMET & Physicochemical Profiling

Before searching for a specific target, we must first assess the compound's "drug-likeness." A potent molecule is useless if it cannot reach its target in the body, is metabolized too quickly, or is toxic.[8] This is the role of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[4][9][10]

Protocol: ADMET Prediction

-

Input: Obtain the 2D structure of this compound in SMILES or SDF format.

-

Tool Selection: Utilize a web-based server like SwissADME or pkCSM. These platforms provide a suite of well-validated predictive models.[9]

-

Execution: Submit the molecular structure to the server.

-

Analysis: Evaluate the key parameters, paying close attention to Lipinski's Rule of Five, bioavailability scores, potential for CYP450 enzyme inhibition, and toxicity flags (e.g., Ames mutagenicity, hERG inhibition).

Anticipated Results for this compound

The following table presents a hypothetical but educated prediction of the ADMET properties based on its structure.

| Parameter | Predicted Value | Implication & Scientific Rationale |

| Lipinski's Rule of 5 | Compliant | The molecular weight (<500), LogP (<5), H-bond donors (<5), and H-bond acceptors (<10) are all expected to fall within the acceptable range for oral bioavailability. |

| GI Absorption | High | The moderate size and lipophilicity suggest good potential for passive absorption from the gastrointestinal tract. |

| BBB Permeant | No | The presence of polar hydrogen bond donors/acceptors in the hydrazide group likely prevents passive diffusion across the blood-brain barrier. |

| CYP2D6 Inhibitor | Probable Inhibitor | Aromatic systems, particularly with methoxy groups, can sometimes interact with the active site of cytochrome P450 enzymes, potentially leading to drug-drug interactions. |

| Ames Toxicity | Non-mutagenic | The structure lacks common structural alerts (e.g., nitroaromatics) that are often associated with mutagenicity. |

| hERG Inhibition | Low Risk | While some nitrogen-containing compounds can block the hERG channel, the overall topology does not strongly suggest a high risk of cardiotoxicity. |

Expert Insight: A favorable ADMET profile is a critical first gate. A "pass" here justifies proceeding to the more computationally intensive target identification and docking stages.[8][9]

Target Identification: Finding the Protein Partner

With a promising drug-like profile, the next crucial step is to identify potential protein targets. This process, often called "target fishing" or "reverse docking," involves screening the compound against a large library of known protein structures.

Protocol: Reverse Pharmacophore Screening

-

Ligand Preparation: Generate a 3D conformation of this compound.

-

Pharmacophore Generation: Identify the key chemical features of the molecule: hydrogen bond donors (the -NH and -NH2 groups), hydrogen bond acceptors (the C=O and methoxy oxygens), and an aromatic ring.

-

Database Screening: Use a platform like Pharmit or ZINCPharmer to screen this 3D pharmacophore query against a database of protein structures. The search will retrieve proteins that have a binding site complementary to the pharmacophore features of our compound.

-

Hit Prioritization: Rank the resulting protein "hits" based on score, biological function, and relevance to disease pathways. For instance, targets involved in cancer or infectious diseases might be prioritized based on the known activities of similar hydrazide compounds.[3]

Molecular Docking: Simulating the "Lock and Key"

Once a list of potential protein targets is generated, molecular docking predicts the preferred orientation and binding affinity of the ligand within the protein's active site.[5][11] A strong, stable interaction is indicative of potential biological activity.[11]

Caption: The sequential workflow for a typical molecular docking experiment.

Protocol: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the 3D crystal structure of a prioritized target protein from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and assign partial charges (e.g., Gasteiger charges). This step is critical for accurately modeling electrostatic interactions.

-

-

Ligand Preparation:

-

Load the 3D structure of this compound.

-

Assign rotatable bonds to allow for conformational flexibility during the docking process.

-

-

Grid Box Generation:

-

Define a 3D grid box that encompasses the entire binding site of the protein. The search algorithm will confine its sampling to this space, increasing efficiency.[12]

-

-

Docking Execution:

-

Run AutoDock Vina, which uses a genetic algorithm-based method to explore various poses of the ligand within the binding site and scores them using an empirical scoring function.[12]

-

-

Results Analysis:

-

Binding Affinity: The primary output is a binding affinity score in kcal/mol. More negative values indicate stronger, more favorable binding.

-

Pose Visualization: The top-scoring poses are visualized to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and protein residues. A pose that satisfies key pharmacophoric interactions is considered a strong candidate.

-

Post-Docking Validation: Molecular Dynamics Simulation

Molecular docking provides a static snapshot of the binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulation validates the stability of the docked protein-ligand complex over time, providing a more realistic assessment of the interaction.[13][14]

Protocol: MD Simulation with GROMACS

-

System Setup:

-

The top-scoring docked complex from the previous step is used as the starting structure.

-

The complex is placed in a simulated box of water molecules (e.g., TIP3P model) and neutralized with counter-ions to mimic physiological conditions.[15]

-

-

Force Field Application:

-

A force field (e.g., CHARMM36 for the protein, CGenFF for the ligand) is applied.[16] The force field is a set of parameters that defines the potential energy of the system, governing the interactions between all atoms.

-

-

Simulation Execution:

-

The system undergoes energy minimization to remove steric clashes.

-

It is then gradually heated to a physiological temperature (300 K) and equilibrated.

-

A production run (typically 50-100 nanoseconds) is performed, during which the trajectory (positions of all atoms over time) is saved.[13]

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): A plot of the ligand's RMSD over time is crucial. A stable, plateauing RMSD indicates that the ligand remains securely bound in the pocket. A steadily increasing RMSD suggests the ligand is unstable and may be dissociating.

-

Interaction Analysis: The persistence of key hydrogen bonds and other interactions identified during docking can be monitored throughout the simulation.

-

Data Synthesis and Final Bioactivity Hypothesis

The final step is to integrate all computational data to formulate a cohesive hypothesis.

-

ADMET Profile: Is the compound "drug-like" and likely safe?

-

Target Identification: Were credible protein targets identified?

-

Docking Score: Is the predicted binding affinity significant (typically < -7.0 kcal/mol)?

-

Binding Pose: Does the ligand form logical and strong interactions with key residues in the active site?

-

MD Simulation: Is the docked complex stable over a meaningful timescale?

If the answers to these questions are affirmative, a strong hypothesis can be made. For example: "In silico analysis predicts that this compound is a promising orally bioavailable compound that likely exerts its biological effect by inhibiting protein target X. It binds with high affinity (-8.5 kcal/mol) via hydrogen bonds to residues Asn142 and Gln189, and this binding pose is stable over 100 ns of molecular dynamics simulation."

This hypothesis provides a clear, data-driven rationale for advancing the compound to in vitro experimental validation.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aurlide.fi [aurlide.fi]

- 5. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 6. This compound CAS#: 17894-25-6 [amp.chemicalbook.com]

- 7. 17894-25-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fiveable.me [fiveable.me]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 11. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

Investigating the Reactivity of the Hydrazide Group in 2,5-Dimethoxybenzhydrazide: A Synthetic Chemist's Guide

An In-depth Technical Guide

Abstract

The hydrazide functional group is a cornerstone of modern medicinal chemistry and drug discovery, prized for its versatile reactivity and its presence in numerous bioactive compounds.[1][2][3] This technical guide provides an in-depth exploration of the reactivity of this pivotal group as embodied in 2,5-Dimethoxybenzhydrazide. We will dissect the principal reaction pathways—nucleophilic acylation, condensation to form hydrazones, and cyclization into valuable heterocyclic systems such as 1,3,4-oxadiazoles and pyrazoles. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the chemical principles, the influence of the aromatic substituents, and the causality behind experimental design.

Introduction: The Hydrazide Moiety in Drug Discovery

Hydrazides are organic compounds featuring the R-CO-NH-NH₂ functional group. This unique arrangement of atoms confers a rich chemical reactivity, making hydrazides exceptionally useful synthons and intermediates in organic synthesis.[1][3] They serve as key building blocks for a plethora of nitrogen-containing heterocycles, many of which form the core scaffolds of important therapeutic agents.[1][4] The hydrazide-hydrazone motif (-CO-NH-N=C) in particular is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][5][6]

This compound serves as an excellent model for studying this reactivity. The presence of two electron-donating methoxy groups on the phenyl ring modulates the electronic properties of the entire molecule, influencing the kinetics and outcomes of its reactions. This guide will illuminate these influences and provide practical, validated protocols for harnessing the synthetic potential of this versatile compound.

Molecular Structure and Electronic Landscape

The reactivity of the hydrazide group in this compound is intrinsically linked to its electronic structure. The key features are:

-

The Carbonyl Group (C=O): The oxygen atom is electronegative, polarizing the C=O bond and making the carbonyl carbon electrophilic.

-

The Hydrazide Nitrogens (-NH-NH₂): The terminal nitrogen (N') is more nucleophilic and basic than the amide nitrogen (N) due to the alpha effect—the presence of an adjacent atom with lone pair electrons.

-

The 2,5-Dimethoxy Substituents: These groups are strongly electron-donating through resonance, increasing the electron density of the aromatic ring. This electronic push extends to the carbonyl group, slightly reducing its electrophilicity, and can subtly influence the nucleophilicity of the hydrazide nitrogens.

This electronic environment dictates that the primary reactive sites for electrophilic attack are the terminal N'-amine and, under certain conditions, the amide N-H, while the carbonyl carbon is susceptible to nucleophilic attack, though this is less common for hydrazides themselves.

Key Reaction Pathways and Experimental Protocols

The hydrazide group's versatility stems from its ability to engage in several fundamental reaction types. We will explore the most synthetically valuable of these pathways for this compound.

Pathway 1: Condensation with Carbonyls to Form Hydrazones

The reaction of a hydrazide with an aldehyde or ketone is a robust and widely used method to form a stable C=N bond, yielding an N-acylhydrazone.[7] This reaction is a cornerstone of bioconjugation and dynamic combinatorial chemistry.[8][9][10]

Causality and Mechanism: The reaction proceeds via nucleophilic addition of the terminal hydrazide nitrogen to the electrophilic carbonyl carbon.[11] This is followed by a dehydration step to form the final hydrazone. The rate-limiting step is typically the acid-catalyzed dehydration of the tetrahedral intermediate.[9] The reaction is often performed under mildly acidic conditions (pH ~4-5) to facilitate protonation of the carbonyl oxygen and the hydroxyl leaving group without fully protonating the nucleophilic hydrazide.[8][9]

Diagram 1: General Mechanism of Hydrazone Formation

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Hydrazide–hydrazone derivatives: Significance and symbolism [wisdomlib.org]

- 6. benchchem.com [benchchem.com]

- 7. Hydrazone - Wikipedia [en.wikipedia.org]

- 8. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemtube3d.com [chemtube3d.com]

The Evolving Landscape of Substituted Benzhydrazides: A Technical Guide for Drug Discovery

Introduction: The Versatility of the Benzhydrazide Scaffold

Substituted benzhydrazide derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] These compounds, characterized by a benzoyl group attached to a hydrazine moiety, have garnered significant attention from researchers in the fields of drug discovery and development. Their synthetic tractability and the diverse pharmacological profiles exhibited by their derivatives make them a fertile ground for the identification of novel therapeutic agents.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and diverse biological applications of substituted benzhydrazide derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. We will delve into the causality behind experimental choices, provide detailed protocols, and explore the underlying mechanisms of action to empower researchers in their quest for novel therapeutics.

Core Synthesis and Characterization

The synthesis of substituted benzhydrazide derivatives is typically achieved through a straightforward condensation reaction. The general approach involves the reaction of a substituted benzoic acid or its ester with hydrazine hydrate to form the corresponding benzhydrazide, which is then reacted with a variety of aldehydes or ketones to yield the final substituted benzhydrazide derivatives (often Schiff bases).[5]

General Synthesis Workflow

The synthetic route can be visualized as a two-step process, starting from a substituted benzoic acid.

Caption: General synthesis workflow for substituted benzhydrazide derivatives.

Experimental Protocol: Synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide

This protocol details the synthesis of a representative substituted benzhydrazide derivative.[5]

Step 1: Synthesis of Methyl 4-tert-butylbenzoate

-

To a solution of 4-tert-butylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 2 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 4-tert-butylbenzoate.

Step 2: Synthesis of 4-tert-butylbenzohydrazide

-

Dissolve the methyl 4-tert-butylbenzoate obtained in the previous step in methanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 3-4 hours.

-

Upon cooling, the product, 4-tert-butylbenzohydrazide, will precipitate out of the solution.

-

Filter the precipitate, wash with cold methanol, and dry to obtain the pure hydrazide.

Step 3: Synthesis of N′-Benzylidene-4-tert-butylbenzohydrazide

-

Dissolve 4-tert-butylbenzohydrazide and an equimolar amount of benzaldehyde in methanol.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture. The product will precipitate out.

-

Filter the solid, wash with a small amount of cold methanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure N′-benzylidene-4-tert-butylbenzohydrazide.

Characterization Techniques

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups such as N-H (hydrazide), C=O (amide), and C=N (imine) stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure.

Biological Activities and Evaluation

Substituted benzhydrazide derivatives have been reported to exhibit a wide array of biological activities. This section will focus on their antimicrobial, anticancer, and anti-inflammatory properties, providing detailed protocols for their evaluation.

Antimicrobial Activity

Many substituted benzhydrazides have demonstrated significant activity against a range of pathogenic bacteria and fungi.[6]

This method is a widely used preliminary screening technique to assess the antimicrobial activity of new compounds.[7][8]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

-

Well Preparation: Aseptically create wells (typically 6 mm in diameter) in the inoculated agar using a sterile cork borer.

-

Application of Test Compound: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into each well. A solvent control (well with only the solvent) and a positive control (a standard antibiotic) should be included on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

The following table presents representative data for the antimicrobial activity of some substituted benzhydrazide derivatives.

| Compound ID | Test Organism | Zone of Inhibition (mm) |

| Benzhydrazide-A | S. aureus | 18 |

| E. coli | 15 | |

| Benzhydrazide-B | S. aureus | 22 |

| E. coli | 19 | |

| Ciprofloxacin (Control) | S. aureus | 25 |

| E. coli | 28 |

Anticancer Activity

The cytotoxic potential of substituted benzhydrazides against various cancer cell lines is a significant area of research.[9][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1][3][11][12]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted benzhydrazide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

The following table summarizes the cytotoxic activity of representative substituted benzhydrazide derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Benzhydrazide-C | MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 18.2 | |

| Benzhydrazide-D | MCF-7 (Breast) | 5.8 |

| A549 (Lung) | 9.1 | |

| Doxorubicin (Control) | MCF-7 (Breast) | 0.9 |

| A549 (Lung) | 1.2 |

Anti-inflammatory Activity

Several substituted benzhydrazides have been shown to possess potent anti-inflammatory properties.[5][13]

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.[10][14][15]

-

Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Mechanisms of Action: Unraveling the Molecular Targets

Understanding the mechanism of action is crucial for the rational design and development of more potent and selective drug candidates.

Anticancer Mechanism: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13][16][17][18] Some substituted benzhydrazides exert their anticancer effects by inhibiting key components of this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by substituted benzhydrazides.

Inhibition of PI3K or Akt by substituted benzhydrazides can lead to the suppression of downstream signaling, ultimately resulting in the induction of apoptosis and the inhibition of cancer cell proliferation and survival.[19]

Anti-inflammatory Mechanism: Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation.[1][9][20][21] The aberrant activation of this pathway is implicated in various inflammatory diseases. Certain substituted benzhydrazides can exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by substituted benzhydrazides.

By inhibiting the IKK complex, substituted benzhydrazides can prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[22]

Conclusion and Future Perspectives

Substituted benzhydrazide derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive candidates for further investigation in drug discovery programs. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field. Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, the elucidation of novel molecular targets and a deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of the next generation of benzhydrazide-based therapeutics.

References

- 1. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistnotes.com [chemistnotes.com]

- 7. hereditybio.in [hereditybio.in]

- 8. botanyjournals.com [botanyjournals.com]

- 9. Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. | Semantic Scholar [semanticscholar.org]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. clyte.tech [clyte.tech]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. inotiv.com [inotiv.com]

- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Synthesis of Novel Hydrazone Derivatives from 2,5-Dimethoxybenzhydrazide: A Comprehensive Guide for Drug Discovery

Introduction: The Prominence of the Hydrazone Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the hydrazone scaffold (–NHN=CH–) has emerged as a "privileged" structural motif, consistently appearing in compounds exhibiting a wide array of pharmacological activities.[1][2] The inherent flexibility of the hydrazone linkage, combined with its ability to form stable complexes with biological targets, has rendered it a cornerstone in the design of novel therapeutic agents.[3] These compounds have demonstrated significant potential as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer agents.[2][4] The presence of the azomethine group is crucial for their biological activity.

This application note provides a comprehensive guide for the synthesis and characterization of novel hydrazone derivatives originating from 2,5-dimethoxybenzhydrazide. The inclusion of the 2,5-dimethoxyphenyl moiety is strategic, as this functional group is known to enhance the biological activity of various compounds, including anticancer and antimicrobial efficacy. This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering detailed protocols, mechanistic insights, and a framework for the biological evaluation of these promising new chemical entities.

Part 1: Synthesis of the Key Intermediate: this compound

The journey to novel hydrazone derivatives begins with the efficient synthesis of the core building block, this compound. This intermediate is not readily commercially available and must be synthesized in a two-step process from the corresponding 2,5-dimethoxybenzoic acid.

Step 1: Esterification of 2,5-Dimethoxybenzoic Acid

The initial step involves the conversion of 2,5-dimethoxybenzoic acid to its methyl ester. This is a standard esterification reaction, typically carried out under acidic conditions.

Protocol 1: Synthesis of Methyl 2,5-Dimethoxybenzoate

| Reagent/Parameter | Quantity/Value | Notes |

| 2,5-Dimethoxybenzoic Acid | 10 g (0.055 mol) | Starting Material |

| Methanol | 100 mL | Reagent and Solvent |

| Sulfuric Acid (conc.) | 2 mL | Catalyst |

| Reaction Temperature | Reflux (approx. 65°C) | |

| Reaction Time | 4-6 hours | Monitor by TLC |

| Work-up | Neutralization, Extraction | |

| Purification | Recrystallization/Chromatography |

Detailed Methodology:

-

To a 250 mL round-bottom flask, add 2,5-dimethoxybenzoic acid (10 g) and methanol (100 mL).

-

Stir the mixture until the acid is fully dissolved.

-

Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution while stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude methyl 2,5-dimethoxybenzoate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Hydrazinolysis of Methyl 2,5-Dimethoxybenzoate

The methyl ester is then converted to the desired hydrazide through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is a robust and high-yielding method for the synthesis of hydrazides.[5]

Protocol 2: Synthesis of this compound

| Reagent/Parameter | Quantity/Value | Notes |

| Methyl 2,5-Dimethoxybenzoate | 5 g (0.025 mol) | Starting Material |

| Hydrazine Hydrate (80%) | 5 mL (excess) | Reagent |

| Ethanol (95%) | 50 mL | Solvent |

| Reaction Temperature | Reflux | |

| Reaction Time | 8-12 hours | Monitor by TLC |

| Work-up | Cooling, Filtration | |

| Purification | Recrystallization |

Detailed Methodology:

-

In a 100 mL round-bottom flask, dissolve methyl 2,5-dimethoxybenzoate (5 g) in ethanol (50 mL).

-

Add hydrazine hydrate (5 mL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting ester is consumed.

-

Upon completion, cool the reaction mixture in an ice bath.

-

The product, this compound, will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Part 2: Synthesis of Novel Hydrazone Derivatives

With the key intermediate in hand, the synthesis of the target hydrazone derivatives can be achieved through a straightforward condensation reaction with a variety of aldehydes and ketones. This modular approach allows for the generation of a diverse library of compounds for biological screening.

General Protocol 3: Synthesis of N'-Aryl/Alkylidene-2,5-dimethoxybenzohydrazides

| Reagent/Parameter | Quantity/Value | Notes |

| This compound | 1 mmol | |

| Aldehyde/Ketone | 1 mmol | |

| Ethanol | 15-20 mL | Solvent |

| Glacial Acetic Acid | 2-3 drops | Catalyst |

| Reaction Temperature | Reflux | |

| Reaction Time | 2-8 hours | Monitor by TLC |

| Work-up | Cooling, Filtration | |

| Purification | Recrystallization |

Detailed Methodology:

-

Dissolve this compound (1 mmol) in ethanol (15-20 mL) in a round-bottom flask.

-

Add the desired aldehyde or ketone (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-8 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature. The hydrazone derivative will often precipitate.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF/water).

Visualizing the Synthetic Pathway

To provide a clear overview of the synthetic strategy, the following diagrams illustrate the key reaction steps.

Figure 1: General workflow for the synthesis of novel hydrazone derivatives.

Figure 2: General reaction scheme for hydrazone synthesis.

Part 3: Characterization of Novel Hydrazone Derivatives

The structural elucidation of the newly synthesized hydrazone derivatives is a critical step to confirm their identity and purity. A combination of spectroscopic techniques is employed for this purpose.

-

Infrared (IR) Spectroscopy: The IR spectra of the synthesized hydrazones will show characteristic absorption bands. The disappearance of the C=O stretching vibration of the aldehyde/ketone and the appearance of the C=N (azomethine) stretching band are key indicators of product formation. The N-H stretching vibration of the hydrazone moiety will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide detailed information about the structure. The characteristic singlet for the azomethine proton (–N=CH–) typically appears in the downfield region. The signals for the aromatic protons and the protons of the 2,5-dimethoxy groups will also be present and can be used to confirm the structure.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the azomethine carbon (C=N), which is a key diagnostic peak. The signals for the carbonyl carbon of the hydrazide and the carbons of the aromatic rings will also be observed.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

-

Melting Point: The melting point of the crystalline hydrazone derivatives is a good indicator of their purity. A sharp melting point range suggests a pure compound.

Part 4: Potential Applications and Biological Evaluation

Hydrazone derivatives are known to possess a wide range of biological activities, and those incorporating a dimethoxybenzene moiety have shown particular promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of hydrazone derivatives.[6][7] The presence of methoxy groups on the aromatic ring has been shown to enhance cytotoxic effects against various cancer cell lines.[8] For instance, dimethoxy derivatives of salicylaldehyde benzoylhydrazone have demonstrated potent activity against leukemic cell lines at low micro- and nanomolar concentrations.[8]

Suggested Protocol for In Vitro Anticancer Screening:

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., HEK-293) should be used to assess both anticancer activity and selectivity.

-

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess cell viability and proliferation.

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized hydrazone derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound against each cell line.

Antimicrobial Activity

Hydrazones are well-documented antimicrobial agents.[2][9][10][11] The azomethine linkage is a key pharmacophore for this activity. The synthesized hydrazones from this compound can be screened for their activity against a panel of pathogenic bacteria and fungi.

Suggested Protocol for Antimicrobial Screening:

-

Microorganisms: Use a selection of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).

-

Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

-

Procedure:

-

Prepare serial dilutions of the synthesized compounds in a suitable broth medium in 96-well microtiter plates.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.

-

Antioxidant Activity

The antioxidant potential of hydrazone derivatives is another area of significant interest.[1][12][13][14] Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are valuable therapeutic leads.

Suggested Protocol for Antioxidant Screening:

-

DPPH Radical Scavenging Assay: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method to evaluate the free radical scavenging activity of compounds.

-

Procedure:

-

Prepare a solution of the synthesized hydrazone at various concentrations.

-

Add a solution of DPPH radical in methanol to each concentration of the compound.

-

Incubate the mixture in the dark for 30 minutes.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

The synthesis of novel hydrazone derivatives from this compound offers a promising avenue for the discovery of new drug candidates. The straightforward and modular synthetic approach allows for the creation of a diverse library of compounds for biological evaluation. The established protocols and screening methods outlined in this application note provide a solid foundation for researchers to explore the therapeutic potential of this exciting class of molecules. The inherent biological activities associated with the hydrazone scaffold, coupled with the enhancing effects of the 2,5-dimethoxybenzene moiety, make these compounds highly attractive for further investigation in the fields of oncology, infectious diseases, and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

- 5. Synthesis and antioxidant study of new hydrazones derived from bisdemethoxycurcumin pyrazole | European Journal of Chemistry [eurjchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijsr.net [ijsr.net]

- 11. turkjps.org [turkjps.org]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Synthesis of 2,5-Dimethoxybenzaldehyde Hydrazone: An Application Note and Detailed Protocol

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2,5-dimethoxybenzaldehyde hydrazone through the condensation reaction of 2,5-dimethoxybenzaldehyde with hydrazine. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures, safety considerations, and methods for product characterization. The protocol is designed to be a self-validating system, emphasizing the causality behind experimental choices to ensure reproducibility and high-yield synthesis of the target compound.

Introduction: Significance and Applications